(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(isochroman-3-yl)methanone
描述
This compound features a pyrazine core substituted with a dimethylamino group at position 6, linked via an ether bridge to a pyrrolidine ring. The pyrrolidine is further connected to an isochroman moiety through a methanone group.
属性
IUPAC Name |
3,4-dihydro-1H-isochromen-3-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-23(2)18-10-21-11-19(22-18)27-16-7-8-24(12-16)20(25)17-9-14-5-3-4-6-15(14)13-26-17/h3-6,10-11,16-17H,7-9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKSVLCGVWBQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3CC4=CC=CC=C4CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(isochroman-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine derivative, followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final step often involves the coupling of the isochroman moiety under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(isochroman-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
科学研究应用
Chemistry
In chemistry, (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(isochroman-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved stability, reactivity, or bioavailability. Its applications could extend to fields such as pharmaceuticals, agrochemicals, and materials science.
作用机制
The mechanism of action of (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(isochroman-3-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially leading to modulation of their activity and subsequent biological effects.
相似化合物的比较
Research Findings and Limitations
- Structural Uniqueness : The combination of pyrazine, pyrrolidinyloxy, and isochroman is distinct from analogues in , and 7, which prioritize pyridine or simpler heterocycles.
- Bioactivity Predictions: Based on ligand-based VS principles , the dimethylamino group may enhance binding to kinases or GPCRs, but experimental validation is needed.
- Data Gaps: No direct pharmacological or synthetic data for the target compound exists in the evidence, necessitating extrapolation from related systems.
生物活性
The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(isochroman-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 330.4 g/mol. Its structure features a pyrrolidine ring, a dimethylamino-substituted pyrazine, and an isochroman moiety, which may contribute to its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes and receptors, leading to various pharmacological effects. Detailed studies on binding affinity and selectivity are crucial for understanding its mechanisms.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways.
- Antimicrobial Activity : Similar compounds have shown potential in inhibiting microbial growth.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Anticancer Properties
Studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Research is ongoing to elucidate the specific pathways involved.
2. Antimicrobial Activity
Similar compounds have demonstrated antimicrobial effects against various pathogens, including bacteria and fungi. This suggests potential applications in treating infections.
3. Neuropharmacological Effects
Given its structural components, particularly the dimethylamino group, the compound may exhibit neuropharmacological effects, potentially aiding in the treatment of neurological disorders.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Study : A study evaluated the efficacy of similar pyrazine derivatives in inhibiting cancer cell proliferation in vitro, showing significant cytotoxicity against breast cancer cell lines.
- Antimicrobial Research : Another study assessed the antimicrobial properties of related compounds against E. coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations.
- Neuropharmacological Analysis : Research into structurally similar compounds indicated potential benefits in reducing symptoms of anxiety and depression in animal models.
常见问题
Q. What are the established synthetic pathways for this compound, and what analytical techniques validate its purity?
The synthesis typically involves multi-step reactions, starting with coupling a substituted pyrazine derivative (e.g., 6-(dimethylamino)pyrazin-2-ol) to a pyrrolidine scaffold via nucleophilic substitution. The isochroman-3-yl methanone group is introduced through a Friedel-Crafts acylation or a carbonyl coupling reaction. Key steps include:
- Intermediate purification : Column chromatography (e.g., ethyl acetate/hexane gradients) .
- Purity validation : High-performance liquid chromatography (HPLC) for quantitative analysis (>95% purity) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
- Critical optimization : Reaction temperature (e.g., −20°C to room temperature) and solvent selection (e.g., dichloromethane or acetonitrile) to minimize side reactions .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- 1H/13C NMR : To identify proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) and carbon backbone connectivity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolves stereochemistry of the pyrrolidine and isochroman moieties .
Q. What are the recommended stability profiles for this compound under experimental conditions?
Stability studies should assess:
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C suggested for storage) .
- pH sensitivity : Hydrolysis risk at extreme pH (e.g., <3 or >10) due to the ester-like methanone linkage; buffer systems (pH 6–8) are optimal .
- Light sensitivity : UV-Vis spectroscopy to detect photodegradation; recommend amber vials for long-term storage .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screens include:
- Enzyme inhibition assays : Fluorescence-based or calorimetric methods (e.g., ITC) to test interactions with kinases or proteases, given structural analogs’ activity .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify IC50 values .
- Receptor binding : Surface plasmon resonance (SPR) to measure affinity for targets like G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Key strategies include:
- Catalyst screening : Palladium-based catalysts for coupling reactions improve regioselectivity .
- In-situ monitoring : Real-time HPLC or TLC to track intermediate formation and adjust stoichiometry .
- Solvent engineering : Polar aprotic solvents (e.g., DMF) enhance solubility of pyrazine intermediates .
Q. What structure-activity relationship (SAR) insights exist for modifying this compound?
SAR studies highlight:
- Pyrazine ring substitutions : Electron-withdrawing groups (e.g., fluoro) at the 3-position enhance target binding affinity by 2–3 fold .
- Pyrrolidine modifications : Replacing dimethylamino with morpholine reduces cytotoxicity while maintaining potency .
- Isochroman replacements : Benzofuran analogs show improved metabolic stability in liver microsome assays .
Q. How can contradictory biological data be resolved in mechanistic studies?
Contradictions often arise from:
- Assay variability : Normalize results using internal controls (e.g., reference inhibitors) and replicate across multiple cell lines .
- Off-target effects : Proteome-wide profiling (e.g., affinity pulldown/MS) identifies unintended interactions .
- Metabolic interference : LC-MS/MS metabolomics to detect compound degradation products in biological matrices .
Q. What computational methods predict its solubility and bioavailability?
Use:
- Lipophilicity (LogP) : Predicted via ChemAxon or Schrödinger Suite; target LogP <3 to enhance aqueous solubility .
- Molecular dynamics (MD) simulations : Assess membrane permeability (e.g., blood-brain barrier penetration) based on isochroman hydrophobicity .
- ADMET prediction : Tools like SwissADME estimate hepatic clearance and CYP450 inhibition risks .
Q. How is this compound quantified in complex biological matrices?
Advanced quantification employs:
- LC-MS/MS : Multiple reaction monitoring (MRM) for selective detection in plasma or tissue homogenates .
- Isotopic labeling : Stable isotopes (e.g., 13C/15N) as internal standards to correct for matrix effects .
- Microdialysis : In vivo sampling coupled with HPLC to measure unbound fractions in target tissues .
Q. What mechanistic hypotheses explain its interaction with biological targets?
Proposed mechanisms include:
- Allosteric modulation : The pyrrolidine-oxy group may induce conformational changes in enzyme active sites (e.g., mTORC1/2 inhibition) .
- Hydrogen bonding : Pyrazine’s dimethylamino group interacts with catalytic residues (e.g., ATP-binding pockets in kinases) .
- Redox activity : Isochroman’s ether oxygen participates in radical scavenging, as observed in antioxidant assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
